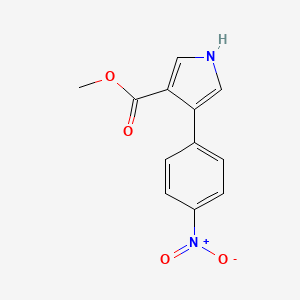

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylate group (COO-) and a 4-nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of the nitro group might influence the overall structure due to its electron-withdrawing nature.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the nitro group could be reduced to an amino group, a reaction that is often catalyzed by nanostructured materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .Scientific Research Applications

Synthesis and Characterization

Electrochromic Device Development : A study by Variş et al. (2006) discusses the synthesis of isomers related to methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate and their application in creating soluble conducting polymers. These polymers are suitable for electrochromic devices due to their efficient switching ability and electronic properties (Variş et al., 2006).

Antibacterial Activity : Filacchioni et al. (1983) synthesized new derivatives from ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates and evaluated their in vitro antimicrobial screenings. Some derivatives showed potent antibacterial properties (Filacchioni et al., 1983).

Catalytic Applications

- Organocatalysts for Transesterification : Ishihara et al. (2008) reported the use of related compounds as organocatalysts in the transesterification reaction of methyl carboxylates and alcohols. These novel zwitterionic salts showed effective catalytic activity under specific conditions (Ishihara et al., 2008).

Structural and Chemical Studies

Crystal Structure Analysis : Alizadeh (2005) determined the crystal structure of a compound closely related to this compound, providing insights into its molecular arrangement and properties (Alizadeh, 2005).

Building Blocks for DNA Binders : Kennedy et al. (2017) synthesized nitropyrrole-based compounds as intermediates in creating modified DNA minor-groove binders. These compounds include derivatives of this compound (Kennedy et al., 2017).

New Scaffolds in Medicinal Chemistry : Rochais et al. (2004) prepared new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates from commercial arylacetonitriles, offering potential therapeutic applications (Rochais et al., 2004).

Fluorescent Chloride Sensor : Das et al. (2021) synthesized an optical chloride sensor using a method that includes the regioselective nitration of methyl biphenyl-4-carboxylate. This highlights the compound's potential in sensing applications (Das et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRIFKSPQVQBLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)

![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2937938.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)

![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937945.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2937947.png)

![1-Benzyl-4-[[[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]amino]methyl]pyrrolidin-2-one](/img/structure/B2937948.png)

![3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2937950.png)